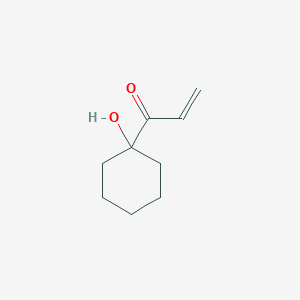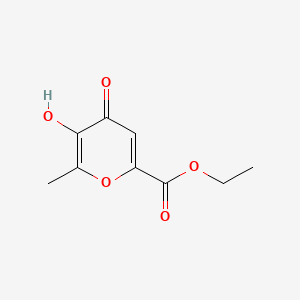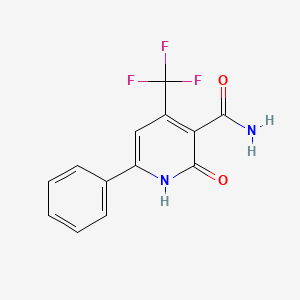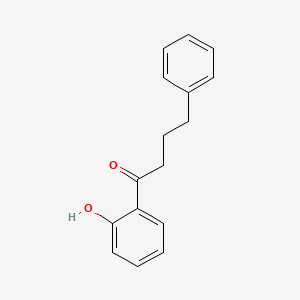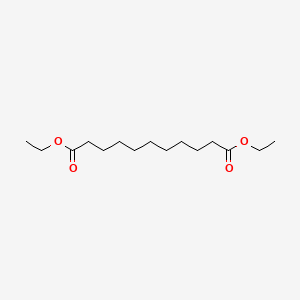
Diethyl undecanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl undecanedioate is an organic compound with the molecular formula C13H24O4. It is an ester derived from undecanedioic acid and ethanol. This compound is known for its applications in various fields, including organic synthesis and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Diethyl undecanedioate can be synthesized through the esterification of undecanedioic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to drive the reaction to completion. The general reaction is as follows:
Undecanedioic acid+2Ethanol→Diethyl undecanedioate+Water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes where undecanedioic acid and ethanol are fed into a reactor with a catalyst. The reaction mixture is then distilled to separate the ester from the water and unreacted starting materials.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl undecanedioate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to undecanedioic acid and ethanol.
Reduction: It can be reduced to the corresponding alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Transesterification: It can react with other alcohols to form different esters in the presence of a catalyst.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid.
Major Products Formed
Hydrolysis: Undecanedioic acid and ethanol.
Reduction: Undecanediol.
Transesterification: Various esters depending on the alcohol used.
Applications De Recherche Scientifique
Diethyl undecanedioate has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of more complex molecules.
Polymer Chemistry: It can be used in the production of polyesters and other polymeric materials.
Pharmaceuticals: It may serve as an intermediate in the synthesis of pharmaceutical compounds.
Biological Studies: It can be used in studies involving ester hydrolysis and enzyme activity.
Mécanisme D'action
The mechanism of action of diethyl undecanedioate in chemical reactions typically involves the ester functional group. In hydrolysis, the ester bond is cleaved by nucleophilic attack from water, leading to the formation of undecanedioic acid and ethanol. In reduction reactions, the ester is reduced to the corresponding alcohols through the transfer of hydride ions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethyl undecanedioate: Similar in structure but with methyl groups instead of ethyl groups.
Diethyl adipate: Another ester with a shorter carbon chain.
Diethyl malonate: An ester with two ester groups on adjacent carbons.
Uniqueness
Diethyl undecanedioate is unique due to its longer carbon chain, which imparts different physical and chemical properties compared to shorter-chain esters. This makes it suitable for specific applications in polymer chemistry and organic synthesis where longer chain lengths are advantageous.
Propriétés
Numéro CAS |
22543-29-9 |
|---|---|
Formule moléculaire |
C15H28O4 |
Poids moléculaire |
272.38 g/mol |
Nom IUPAC |
diethyl undecanedioate |
InChI |
InChI=1S/C15H28O4/c1-3-18-14(16)12-10-8-6-5-7-9-11-13-15(17)19-4-2/h3-13H2,1-2H3 |
Clé InChI |
QEPPKIXGZIXTEY-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CCCCCCCCCC(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



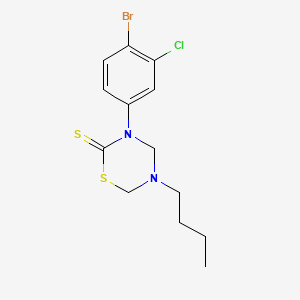
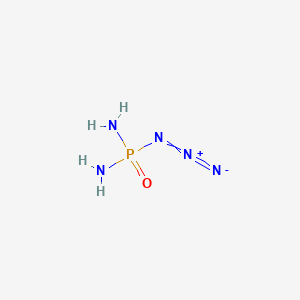


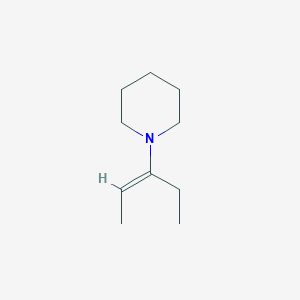


![Benzene, [(1-chloro-2-propynyl)thio]-](/img/structure/B14708103.png)
